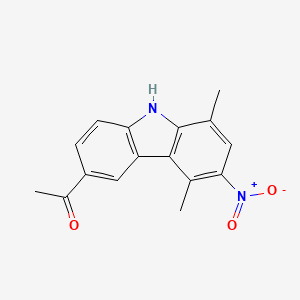
1,4-Dimethyl-6-acetyl-3-nitrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole typically involves multi-step organic reactions. One common approach is the nitration of a carbazole derivative followed by acetylation and methylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-6-acetyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives of carbazole.
Oxidation: Various oxidized carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole compounds.
Applications De Recherche Scientifique
1,4-Dimethyl-6-acetyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dimethylcarbazole
- 6-Acetylcarbazole
- 3-Nitrocarbazole
Uniqueness
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is unique due to the combination of its functional groups. The presence of both acetyl and nitro groups on the carbazole core provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
136950-74-8 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-(5,8-dimethyl-6-nitro-9H-carbazol-3-yl)ethanone |
InChI |
InChI=1S/C16H14N2O3/c1-8-6-14(18(20)21)9(2)15-12-7-11(10(3)19)4-5-13(12)17-16(8)15/h4-7,17H,1-3H3 |
Clé InChI |
VDVHPWXBFXZQGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)C(=O)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















